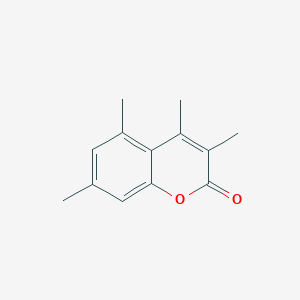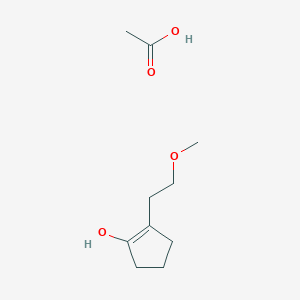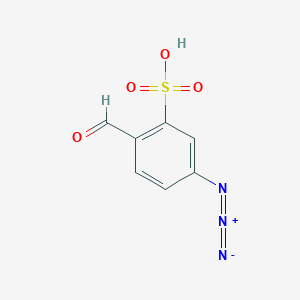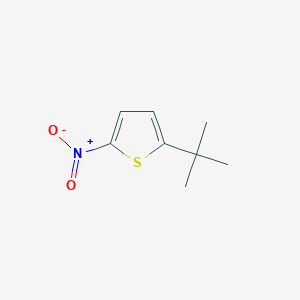
Thiophene, 2-(1,1-dimethylethyl)-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 2-(1,1-dimethylethyl)-5-nitro- is an organic compound with the molecular formula C8H11NO2S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a nitro group (-NO2) at the 5-position and a tert-butyl group (1,1-dimethylethyl) at the 2-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 2-(1,1-dimethylethyl)-5-nitro- typically involves the nitration of 2-(1,1-dimethylethyl)thiophene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the thiophene ring.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-(1,1-dimethylethyl)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.
Substitution: Electrophilic reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Thiophene, 2-(1,1-dimethylethyl)-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of thiophene, 2-(1,1-dimethylethyl)-5-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
Thiophene, 2-(1,1-dimethylethyl)-: Lacks the nitro group, making it less reactive in redox reactions.
Thiophene, 2-(1,1-dimethylethyl)-5-fluoro-: Contains a fluorine atom instead of a nitro group, altering its electronic properties and reactivity.
Thiophene, 2-(1,1-dimethylethyl)-5-chloro-:
Uniqueness
Thiophene, 2-(1,1-dimethylethyl)-5-nitro- is unique due to the presence of both a bulky tert-butyl group and a reactive nitro group on the thiophene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
57021-46-2 |
|---|---|
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2-tert-butyl-5-nitrothiophene |
InChI |
InChI=1S/C8H11NO2S/c1-8(2,3)6-4-5-7(12-6)9(10)11/h4-5H,1-3H3 |
InChI Key |
AGTJGQQRPFFRMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


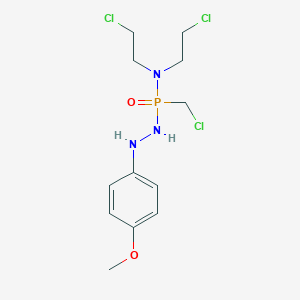
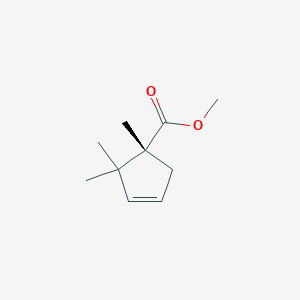
![2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B14633638.png)
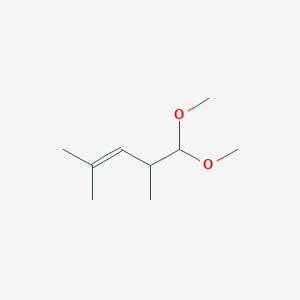
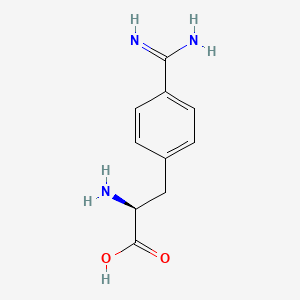
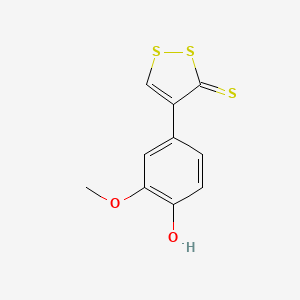
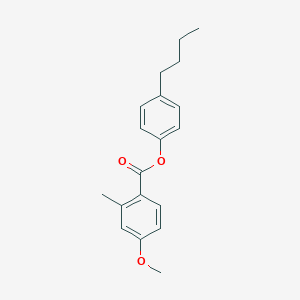
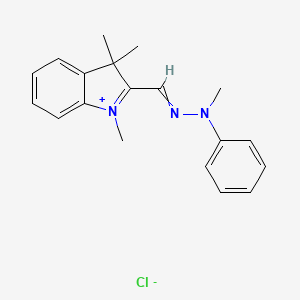
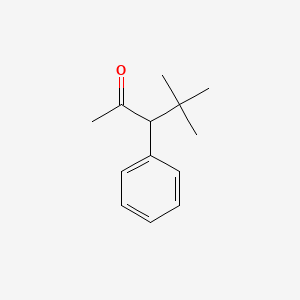
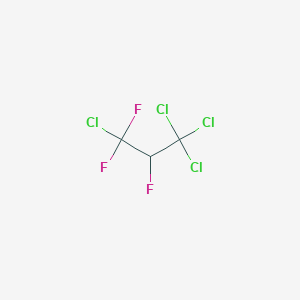
![[1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)-](/img/structure/B14633673.png)
